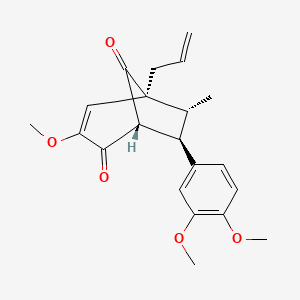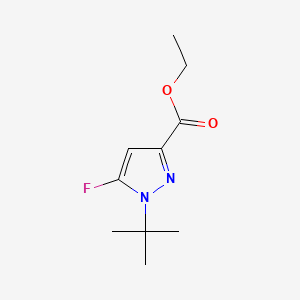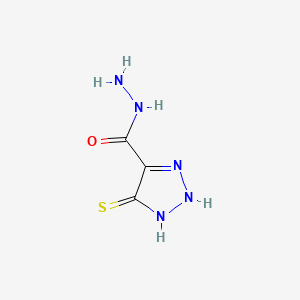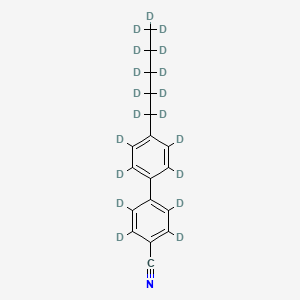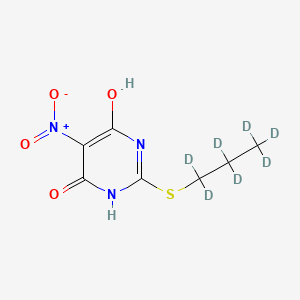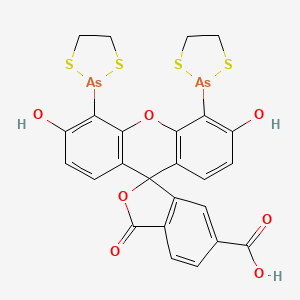
6-CrAsH-EDT2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CrAsH-EDT2, also known as 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid, is a fluorogenic biarsenical compound. It is used as a probe that binds efficiently and selectively to tetracysteine-tagged proteins. This interaction is detected by an increase in the fluorescence emission of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CrAsH-EDT2 involves a two-step procedure starting from inexpensive precursor dyes. The first step involves the reaction of fluorescein with mercuric trifluoroacetate to produce 4’,5’-bis(trifluoroacetoxymercuri)fluorescein. This intermediate is then reacted with arsenic trichloride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of toxic reagents such as arsenic trichloride and mercuric trifluoroacetate, ensuring safety and minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-CrAsH-EDT2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a fluorescent probe.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mercuric trifluoroacetate, arsenic trichloride, and ethanedithiol. The reactions typically occur under controlled laboratory conditions to ensure high yield and purity .
Major Products
The major product formed from the reactions involving this compound is the fluorescent probe itself, which is used for labeling tetracysteine-tagged proteins .
Applications De Recherche Scientifique
6-CrAsH-EDT2 has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for studying protein interactions and dynamics.
Biology: It helps in visualizing proteins in living cells, tissues, and organisms.
Medicine: It is used in drug delivery research to quantify the cytosolic delivery of therapeutics.
Industry: It is employed in synthetic biology for applications such as biofuel production and chemical sensing
Mécanisme D'action
6-CrAsH-EDT2 exerts its effects by binding covalently to tetracysteine-tagged proteins. This binding increases the fluorescence emission of the compound, allowing for the visualization and quantification of the target proteins. The molecular targets include proteins with the tetracysteine motif, and the pathways involved are related to protein trafficking and folding .
Comparaison Avec Des Composés Similaires
Similar Compounds
FlAsH-EDT2: Another fluorogenic biarsenical compound used for similar applications.
ReAsH-EDT2: A related compound with a resorufin scaffold.
Uniqueness
6-CrAsH-EDT2 is unique due to its high selectivity and efficiency in binding to tetracysteine-tagged proteins. It also offers improved fluorescence properties compared to similar compounds, making it a valuable tool in various scientific research applications .
Propriétés
IUPAC Name |
4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYUXVYZJHFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18As2O7S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047633 |
Source


|
| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042084-20-7 |
Source


|
| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
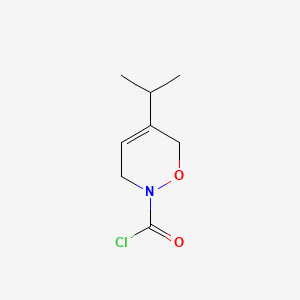


![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)

